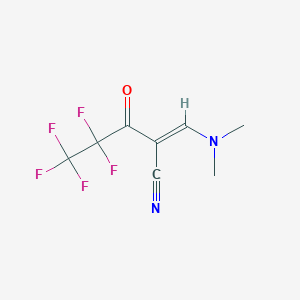
2-Dimethylaminomethylene-4,4,5,5,5-pentafluoro-3-oxopentanenitrile, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dimethylaminomethylene-4,4,5,5,5-pentafluoro-3-oxopentanenitrile, 97% (also known as 2-DMAP-PFO-3-ON) is a nitrile derivative with a wide range of applications in scientific research. It is a highly stable compound that is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a proton shuttle in electrochemical studies. In addition, 2-DMAP-PFO-3-ON has been used as a catalyst in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. The versatility of this compound makes it a valuable tool in the laboratory.
科学的研究の応用
2-DMAP-PFO-3-ON has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a proton shuttle in electrochemical studies. In addition, 2-DMAP-PFO-3-ON has been used as a catalyst in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also useful in the synthesis of polymers and other materials.
作用機序
2-DMAP-PFO-3-ON has a variety of mechanisms of action. In organic synthesis, it acts as a nucleophilic reagent, reacting with electrophiles to form new compounds. In coordination chemistry, it acts as a ligand, binding to metal ions and stabilizing them. In electrochemical studies, it acts as a proton shuttle, transporting protons across membranes and allowing for the transfer of charge. In addition, it can act as a catalyst in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
2-DMAP-PFO-3-ON has a variety of biochemical and physiological effects. In terms of biochemical effects, it has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes. In terms of physiological effects, it has been shown to reduce inflammation and improve wound healing. In addition, it has been shown to reduce the toxicity of certain drugs, including antibiotics.
実験室実験の利点と制限
2-DMAP-PFO-3-ON has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a highly stable compound, allowing for reliable results. In addition, it is relatively easy to handle, making it suitable for use in a wide range of experiments. However, it should be noted that 2-DMAP-PFO-3-ON is a relatively expensive reagent, making it less suitable for use in large-scale experiments.
将来の方向性
There are a number of potential future directions for 2-DMAP-PFO-3-ON. One potential direction is the development of new methods of synthesis, which could potentially reduce the cost of the reagent. In addition, further research into its biochemical and physiological effects could lead to new applications in medicine and other fields. Finally, further research into its mechanism of action could lead to new uses in organic synthesis and coordination chemistry.
合成法
2-DMAP-PFO-3-ON can be synthesized using a variety of methods. One of the most common methods is the reaction of dimethylaminomethylene-4,4,5,5,5-pentafluoro-3-oxopentanenitrile with a strong acid. This reaction is typically carried out in aqueous solution at temperatures between 60 and 70 degrees Celsius. The reaction results in the formation of a nitrile derivative with a high degree of purity. Other methods of synthesis include the use of palladium-catalyzed hydrogenation, direct nitration, and the use of Grignard reagents.
特性
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-4,4,5,5,5-pentafluoro-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5N2O/c1-15(2)4-5(3-14)6(16)7(9,10)8(11,12)13/h4H,1-2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSLFGSDBHBISQ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylaminomethylene-4,4,5,5,5-pentafluoro-3-oxopentanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Aminobenzo[b]thiophene-3-carbonitrile HCl](/img/structure/B6308406.png)
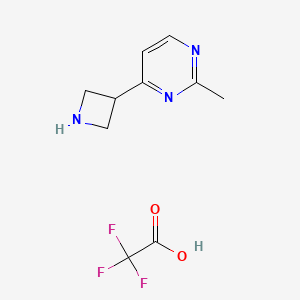
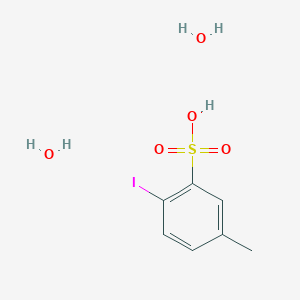
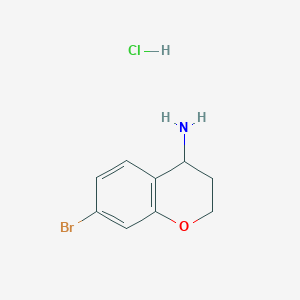
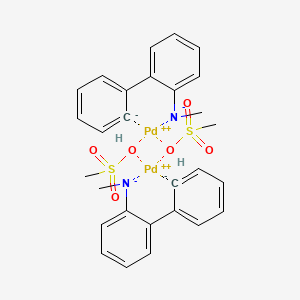
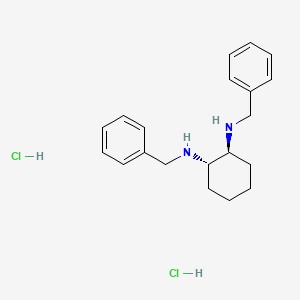

![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)




![rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95%](/img/structure/B6308500.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%](/img/structure/B6308504.png)